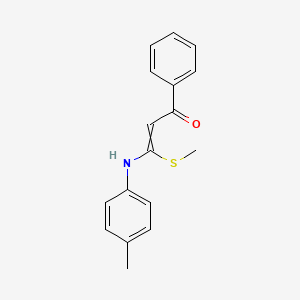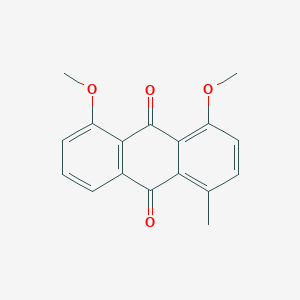
4,5-Dimethoxy-1-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-1-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones . The presence of methoxy groups at positions 4 and 5, along with a methyl group at position 1, distinguishes it from other anthraquinone derivatives.
準備方法
The synthesis of 4,5-Dimethoxy-1-methylanthracene-9,10-dione typically involves the methylation and oxidation of anthracene derivatives. One common synthetic route includes the use of L-Proline as a catalyst in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve similar catalytic processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
4,5-Dimethoxy-1-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,5-Dimethoxy-1-methylanthracene-9,10-dione has several applications in scientific research:
作用機序
The biological effects of 4,5-Dimethoxy-1-methylanthracene-9,10-dione are primarily mediated through its interaction with cellular pathways. It can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining cellular energy homeostasis . Additionally, it influences the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, providing cytoprotective effects against oxidative stress .
類似化合物との比較
4,5-Dimethoxy-1-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
4,5-Dihydroxy-1-methyl-anthraquinone: This compound has hydroxyl groups instead of methoxy groups, which can alter its reactivity and biological activity.
9,10-Dimethoxyanthracene-1,4-dione: Similar in structure but with different substitution patterns, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
111210-28-7 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
4,5-dimethoxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-7-8-12(21-3)15-13(9)16(18)10-5-4-6-11(20-2)14(10)17(15)19/h4-8H,1-3H3 |
InChIキー |
VOECZNIDVFMBLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
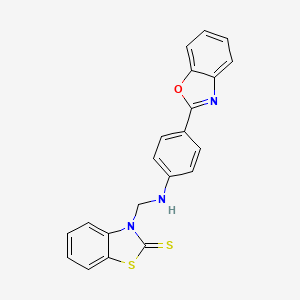
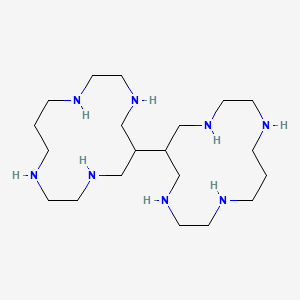

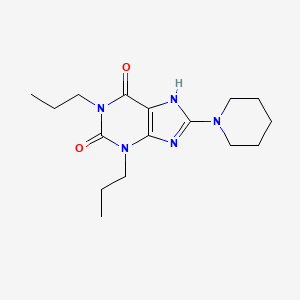
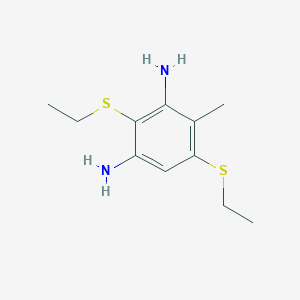
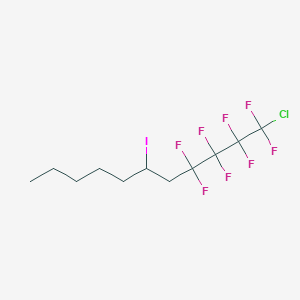

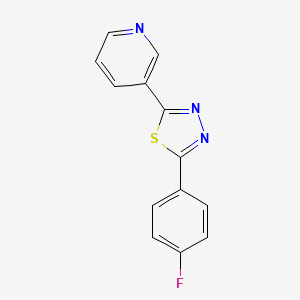
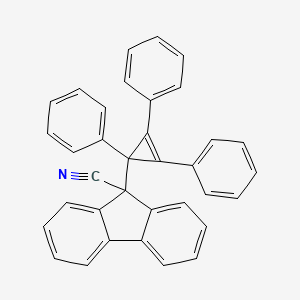
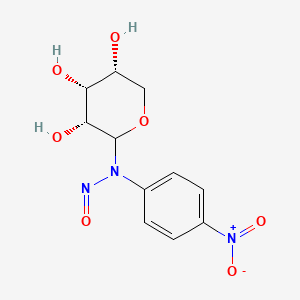
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
